molecular formula C12H14N2S B8323949 3-(4-Phenylthiazol-2-yl)propan-1-amine

3-(4-Phenylthiazol-2-yl)propan-1-amine

Cat. No.: B8323949
M. Wt: 218.32 g/mol
InChI Key: NTUDCTWSAJXITE-UHFFFAOYSA-N
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Description

3-(4-Phenylthiazol-2-yl)propan-1-amine is a high-purity chemical compound offered for research and development purposes. This synthetic organic molecule features a thiazole ring—a structure of high interest in medicinal chemistry—linked to a phenyl group and a propan-1-amine chain. Compounds with this core structure are frequently investigated in life sciences and material science for their potential biological activities. They often serve as key intermediates or building blocks in organic synthesis for creating more complex molecules. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers can request a certificate of analysis for quality verification. For specific properties and applications of this exact compound, please consult the scientific literature or contact our technical support team.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

3-(4-phenyl-1,3-thiazol-2-yl)propan-1-amine

InChI

InChI=1S/C12H14N2S/c13-8-4-7-12-14-11(9-15-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8,13H2

InChI Key

NTUDCTWSAJXITE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CCCN

Origin of Product

United States

Comparison with Similar Compounds

Variations in the Thiazole Substituent

The substitution pattern on the thiazole ring significantly influences physicochemical and biological properties:

Compound Substituent on Thiazole Molecular Weight Key Features Reference
3-(4-Phenylthiazol-2-yl)propan-1-amine Phenyl (C₆H₅) Not reported Aromatic hydrophobicity, π-π interactions Target
3-(4-Methylthiazol-2-yl)propan-1-amine Methyl (CH₃) 156.25 g/mol Reduced steric bulk, increased solubility
4-(4-Cyclohexylphenyl)thiazol-2-amine Cyclohexylphenyl Not reported Enhanced lipophilicity, bulky substituent
  • However, this may diminish binding affinity in targets reliant on aromatic interactions.
  • Cyclohexylphenyl Substitution : Bulky cyclohexylphenyl groups increase lipophilicity, which could enhance membrane permeability but reduce metabolic stability .

Modifications in the Propan-1-amine Chain

The amine chain’s substitution pattern affects pharmacokinetic properties:

Compound Amine Chain Modification Biological Impact Reference
This compound Unmodified primary amine High reactivity, potential for cationic interactions Target
OX03393 N,N-Dimethylpropan-1-amine Reduced basicity, improved blood-brain barrier penetration
3-[2-(4-Propylpiperazin-1-yl)thiazol-5-yl]propan-1-amine Piperazine-substituted amine Enhanced solubility and receptor affinity
  • N,N-Dimethylation : Dimethylation of the amine (e.g., OX03393) lowers pKa, reducing ionization at physiological pH. This modification is associated with improved CNS penetration in benzothiazole derivatives .

Heterocycle Core Replacements

Replacing the thiazole core with other heterocycles alters electronic properties and target interactions:

Compound Heterocycle Core Key Differences Reference
OCM-31 to OCM-34 Oxazole Reduced electron density, altered binding modes
5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine Thiadiazole Increased ring strain, higher metabolic instability
  • Oxazole vs.
  • Thiadiazole : Thiadiazole cores introduce additional nitrogen atoms, increasing hydrogen-bonding capacity but often leading to lower metabolic stability .

Substituent Effects on Aromatic Rings

Halogenation and electron-withdrawing groups modulate activity:

Compound Aromatic Ring Substituent Impact on Activity Reference
3-(3-Fluorophenyl)-N-{[2-(imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine Fluorine (F) Enhanced binding affinity via halogen bonding
This compound None (plain phenyl) Baseline activity, moderate lipophilicity Target
  • Fluorine Substitution : Fluorine’s electronegativity and small size improve binding to hydrophobic pockets and resist metabolic oxidation, as seen in imidazole-pyrimidine hybrids .

Preparation Methods

Core Thiazole Synthesis

The Hantzsch-thiazole synthesis is the most widely employed method for constructing the 4-phenylthiazole moiety. This involves cyclocondensation of α-bromoacetophenone derivatives with thioamide precursors:

Reaction Scheme :

α-Bromoacetophenone+ThioamideEthanol, refluxBase (e.g., NaOAc)4-Phenylthiazole+HBr\text{α-Bromoacetophenone} + \text{Thioamide} \xrightarrow[\text{Ethanol, reflux}]{\text{Base (e.g., NaOAc)}} \text{4-Phenylthiazole} + \text{HBr}

Key Steps :

  • Bromination : Acetophenone is brominated using Br₂ in acetic acid to yield α-bromoacetophenone.

  • Cyclocondensation : The brominated intermediate reacts with thiourea or substituted thioamides in ethanol under reflux (2–5 h), catalyzed by sodium acetate.

Optimization :

  • Solvent : Ethanol or polyethylene glycol (PEG-400) improves yield (40–75%).

  • Temperature : Controlled reflux (70–80°C) minimizes side reactions.

Propan-1-Amine Side-Chain Introduction

Alkylation of Thiazole Intermediates

The propan-1-amine chain is introduced via nucleophilic substitution or alkylation:

Method A: Gabriel Synthesis

  • Phthalimide Protection :

    • 4-Phenylthiazole-2-carbaldehyde is reacted with phthalimide-protected bromopropane to form 3-(4-phenylthiazol-2-yl)propan-1-phthalimide.

  • Deprotection :

    • Hydrazine hydrate cleaves the phthalimide group, yielding the free amine.

Reaction Conditions :

  • Solvent: Ethanol or THF

  • Temperature: 60–80°C, 4–6 h.

  • Yield: 65–80%.

Method B: Reductive Amination

  • Intermediate Ketone : 3-(4-Phenylthiazol-2-yl)propan-1-one is reduced using NaBH₃CN or LiAlH₄ in anhydrous THF.

  • Yield : 70–85%, with >90% purity after column chromatography (SiO₂, CH₂Cl₂/MeOH).

Integrated One-Pot Strategies

Tandem Cyclization-Alkylation

Recent advances combine thiazole formation and side-chain functionalization in a single pot:

Procedure :

  • α-Bromoacetophenone, thiourea, and 3-bromopropylamine hydrobromide are refluxed in ethanol with K₂CO₃.

  • Mechanism :

    • Thiazole cyclization precedes nucleophilic substitution at the bromopropane site.

Yield : 55–65%
Advantages : Reduced purification steps and improved atom economy.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with gradient elution (CH₂Cl₂/MeOH, 9:1 to 4:1).

  • HPLC : C18 column, 0.1% TFA in H₂O/ACN (95–99% purity).

Spectroscopic Validation

  • ¹H/¹³C NMR :

    • Thiazole C-2 proton: δ 6.9–7.1 ppm.

    • Propan-1-amine chain: δ 2.5–3.5 ppm (CH₂), δ 1.6–1.8 ppm (NH₂).

  • HRMS : [M+H]⁺ = 233.0945 (calculated for C₁₂H₁₃N₂S).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Hantzsch + Gabriel70–8095–99High selectivityMulti-step, costly reagents
Reductive Amination75–8590–95Single-step reductionRequires anhydrous conditions
One-Pot Tandem55–6585–90Time-efficientModerate yield

Industrial-Scale Considerations

Continuous Flow Reactors

  • Benefits : Enhanced heat transfer and reproducibility for thiazole cyclization.

  • Catalysts : Immobilized Pd/C or Ni catalysts for reductive amination.

Waste Management

  • Bromine Recovery : Distillation of HBr byproducts for reuse.

  • Solvent Recycling : Ethanol and THF are distilled and repurposed .

Q & A

Q. What strategies reconcile discrepancies between computational binding predictions and experimental affinity measurements?

  • Methodological Answer :
  • Ensemble Docking : Test multiple protein conformations (e.g., from MD simulations) to account for flexibility.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate docking scores.
  • Alchemical Free Energy Calculations : Use FEP/MBAR to refine ΔG predictions .

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